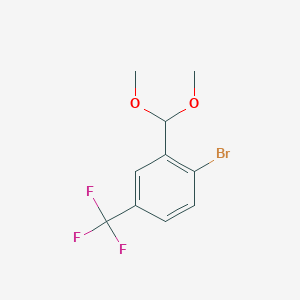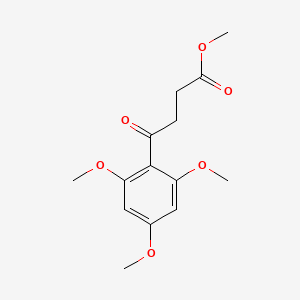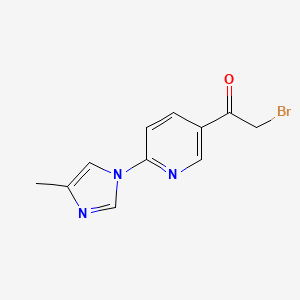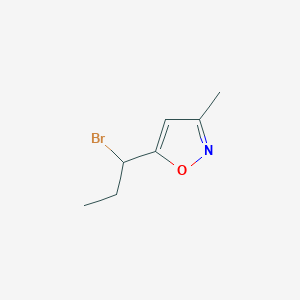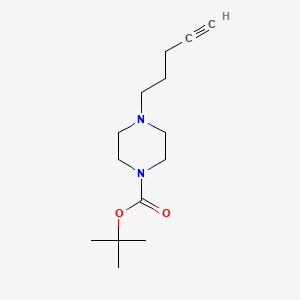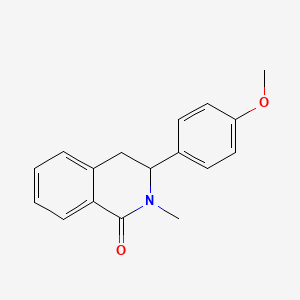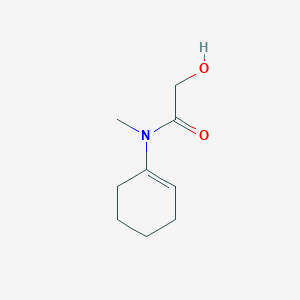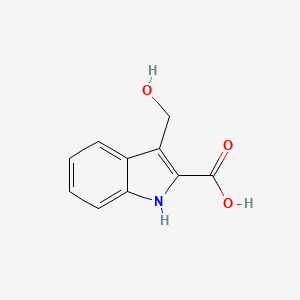
3-(hydroxymethyl)-1H-indole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-(hydroxymethyl)-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their diverse biological activities and are a crucial component in various pharmacologically active compounds
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(hydroxymethyl)-1H-indole-2-carboxylic acid typically involves the indolization of suitable precursors. One common method includes the reaction of indole-2-carboxylic acid with formaldehyde under acidic conditions to introduce the hydroxymethyl group at the 3-position . The reaction conditions often involve the use of glacial acetic acid and hydrochloric acid to facilitate the formation of the indole ring system .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .
化学反応の分析
Types of Reactions: 3-(hydroxymethyl)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed:
Oxidation: 3-Carboxy-1H-indole-2-carboxylic acid.
Reduction: 3-Hydroxymethyl-1H-indole-2-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
科学的研究の応用
3-(hydroxymethyl)-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential role in modulating biological pathways and as a precursor to bioactive molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(hydroxymethyl)-1H-indole-2-carboxylic acid involves its interaction with various molecular targets. The indole ring system can interact with multiple receptors and enzymes, modulating their activity. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity . Specific pathways and targets may include enzymes involved in oxidative stress, cell signaling, and metabolic processes .
類似化合物との比較
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
Indole-2-carboxylic acid: Lacks the hydroxymethyl group, leading to different chemical reactivity and biological properties.
3-Methylindole: Similar structure but with a methyl group instead of a hydroxymethyl group, affecting its chemical behavior.
Uniqueness: 3-(hydroxymethyl)-1H-indole-2-carboxylic acid is unique due to the presence of both hydroxymethyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .
特性
分子式 |
C10H9NO3 |
|---|---|
分子量 |
191.18 g/mol |
IUPAC名 |
3-(hydroxymethyl)-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C10H9NO3/c12-5-7-6-3-1-2-4-8(6)11-9(7)10(13)14/h1-4,11-12H,5H2,(H,13,14) |
InChIキー |
SJHLUNFSFQWODV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(N2)C(=O)O)CO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
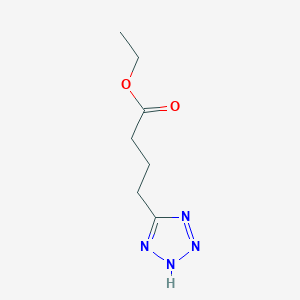
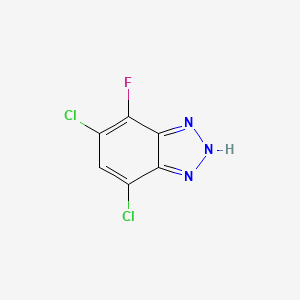

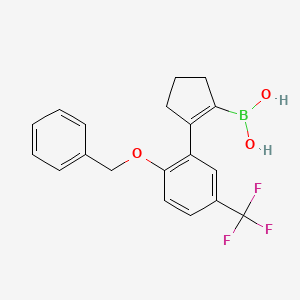
![2-amino-5-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]Phenol](/img/structure/B8650863.png)
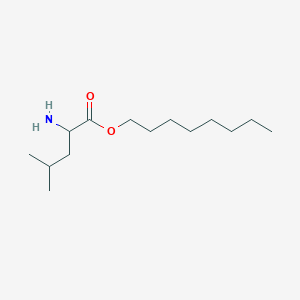
![N-[3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]benzamide](/img/structure/B8650877.png)
